molecular formula C15H25NO3 B1668089 Butaxamine CAS No. 2922-20-5

Butaxamine

Cat. No.: B1668089
CAS No.: 2922-20-5
M. Wt: 267.36 g/mol
InChI Key: TWUSDDMONZULSC-HZMBPMFUSA-N
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Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butoxamine involves the reaction of 2,5-dimethoxybenzyl alcohol with tert-butylamine. The process typically includes the following steps:

Industrial Production Methods: Industrial production methods for butoxamine are not well-documented due to its limited use in research settings. the laboratory synthesis methods mentioned above can be scaled up for industrial production if needed.

Chemical Reactions Analysis

Types of Reactions: Butoxamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Properties

2922-20-5

Molecular Formula

C15H25NO3

Molecular Weight

267.36 g/mol

IUPAC Name

(1R,2S)-2-(tert-butylamino)-1-(2,5-dimethoxyphenyl)propan-1-ol

InChI

InChI=1S/C15H25NO3/c1-10(16-15(2,3)4)14(17)12-9-11(18-5)7-8-13(12)19-6/h7-10,14,16-17H,1-6H3/t10-,14-/m0/s1

InChI Key

TWUSDDMONZULSC-HZMBPMFUSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=C(C=CC(=C1)OC)OC)O)NC(C)(C)C

SMILES

CC(C(C1=C(C=CC(=C1)OC)OC)O)NC(C)(C)C

Canonical SMILES

CC(C(C1=C(C=CC(=C1)OC)OC)O)NC(C)(C)C

Appearance

Solid powder

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

5696-15-1 (hydrochloride)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Butaxamine
Butoxamine
Butoxamine Hydrochloride
Hydrochloride, Butoxamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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